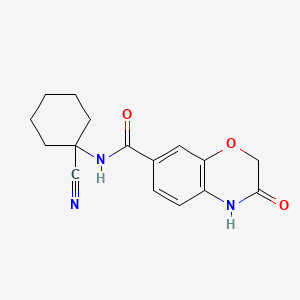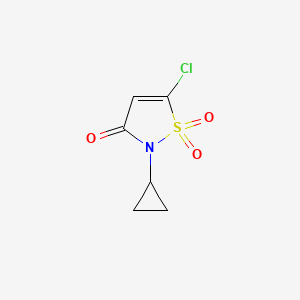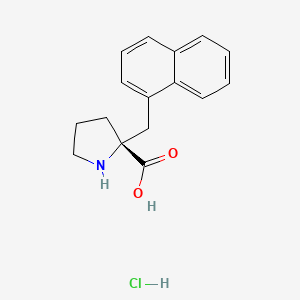![molecular formula C19H13N3O3 B2743855 N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide CAS No. 871307-75-4](/img/structure/B2743855.png)
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide” is a chemical compound with the formula C22H19N3O2S . It is an aromatic amide .
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. One common method involves the condensation of o-phenylenediamine with glyoxal . Other methods include oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinoxalin-2-yl group attached to a phenyl ring, which is further connected to a furan-2-carboxamide group . The molecule has a flattened structure .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 389.472 and a net charge of 0 . The exact physical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide and related compounds have been synthesized and studied for their chemical properties and reactivity. For instance, El’chaninov et al. (2017) outlined the synthesis of related furan and quinoline derivatives through specific chemical reactions, highlighting their potential for further functionalization and application in various chemical contexts (El’chaninov & Aleksandrov, 2017).
Bio-imaging Applications
A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group was developed by Ravichandiran et al. (2020) for the detection of Cd2+ and CN− ions, demonstrating its application in live cell and zebrafish larvae bio-imaging. This chemosensor's design leverages the structural features of furan-2-carboxamide derivatives for sensitive and selective ion detection, illustrating the compound's utility in environmental and biological sensing applications (Ravichandiran et al., 2020).
Pharmacological Evaluation
Quinoxalin-2-carboxamides have been evaluated for their pharmacological properties, including as serotonin type-3 (5-HT3) receptor antagonists. Mahesh et al. (2011) designed a series of quinoxalin-2-carboxamides as potential 5-HT3 receptor antagonists for therapeutic applications, demonstrating the diverse bioactive potential of compounds within this chemical class (Mahesh et al., 2011).
Enzyme Inhibition Studies
Furan-amidines and related structures have been evaluated as inhibitors for specific enzymes, such as NQO2, indicating their potential use in cancer chemotherapy and malaria treatment. Alnabulsi et al. (2018) investigated the inhibitory activity of novel furan amidine analogues on NQO2, highlighting the structural-activity relationships crucial for developing effective enzyme inhibitors (Alnabulsi et al., 2018).
Zukünftige Richtungen
The future directions for “N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide” and similar compounds could involve further exploration of their pharmacological properties and potential applications in drug discovery . More research is needed to fully understand their mechanisms of action and to optimize their synthesis methods.
Eigenschaften
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18(16-10-5-11-25-16)21-13-7-2-1-6-12(13)17-19(24)22-15-9-4-3-8-14(15)20-17/h1-11H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGLDFBYFDAIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
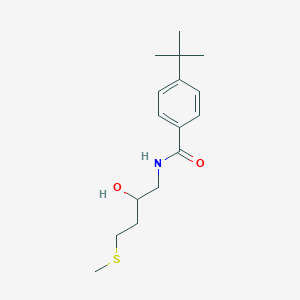
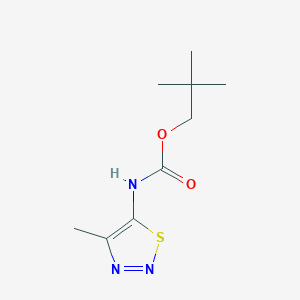
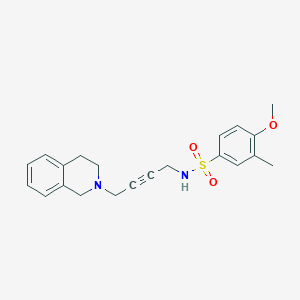
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743775.png)
![2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B2743776.png)
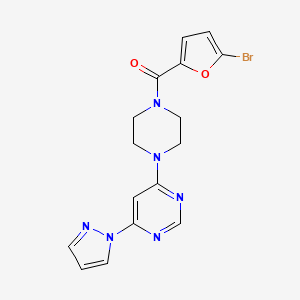

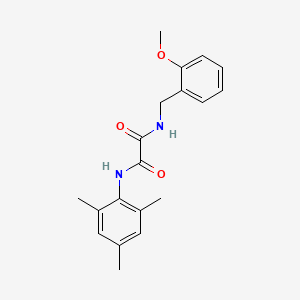
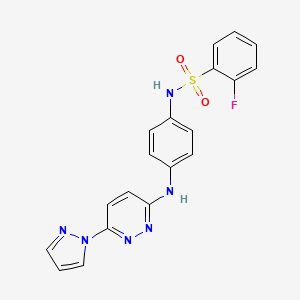
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)
